Methyl 21-hydroxyhenicosanoate: A Technical Guide for Researchers
Methyl 21-hydroxyhenicosanoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 21-hydroxyhenicosanoate is a long-chain omega-hydroxy fatty acid methyl ester. Its primary characterized role in scientific literature is as a substrate for lactonizing lipase (B570770) from Pseudomonas species, which catalyzes its intramolecular transesterification to form a macrocyclic lactone, 21-docosanolide. While its direct biological activities are not extensively studied, the broader class of omega-hydroxy fatty acids and their derivatives, such as fatty acid esters of hydroxy fatty acids (FAHFAs), are recognized for their anti-inflammatory and anti-diabetic properties. This technical guide provides a comprehensive overview of Methyl 21-hydroxyhenicosanoate, including its chemical and physical properties, putative synthesis and analytical methodologies, its role as an enzymatic substrate, and the potential, though currently speculative, biological significance of its lactonized product. The information presented herein is intended to serve as a foundational resource for researchers investigating this molecule and its potential applications in drug development and other scientific fields.
Chemical and Physical Properties
Methyl 21-hydroxyhenicosanoate is a C22 saturated fatty acid methyl ester with a terminal hydroxyl group. Its fundamental properties are summarized in the table below. It is important to note that some of these values, particularly the boiling point, are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| Chemical Formula | C₂₂H₄₄O₃ | [1][2] |
| Molecular Weight | 356.58 g/mol | [1][2] |
| CAS Number | 94035-98-0 | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in chloroform (B151607) and ethyl ether. Soluble in ethanol (B145695) upon heating. | [1] |
| Predicted Boiling Point | 445.8 ± 18.0 °C | [2] |
| Predicted Density | 0.908 ± 0.06 g/cm³ | [2] |
| Synonyms | 21-hydroxy Heneicosanoic Acid methyl ester, OMEGA-HYDROXY C21:0 FATTY ACID METHYL ESTER | [2] |
Synthesis and Purification
Putative Synthesis Protocol
A potential synthetic route is outlined below. This is a generalized protocol and would require optimization for this specific molecule.
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Starting Material: 1,21-henicosanedioic acid.
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Monomethyl Esterification: The dicarboxylic acid is first converted to its monomethyl ester. This can be achieved by reacting the diacid with a limited amount of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or gaseous HCl. The reaction progress would be monitored by thin-layer chromatography (TLC) to maximize the yield of the monoester and minimize the formation of the diester.
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Purification of the Monoester: The resulting mixture of diacid, monoester, and diester is separated by column chromatography on silica (B1680970) gel.
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Selective Reduction: The free carboxylic acid group of the purified monoester is then selectively reduced to a primary alcohol. A common reagent for this transformation is borane-tetrahydrofuran (B86392) complex (BH₃·THF), which selectively reduces carboxylic acids in the presence of esters.
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Work-up and Final Purification: The reaction is quenched, and the product is extracted. The crude Methyl 21-hydroxyhenicosanoate is then purified by column chromatography to yield the final product.
Experimental Workflow for Synthesis
Caption: A potential workflow for the synthesis of Methyl 21-hydroxyhenicosanoate.
Analytical Characterization
The structural confirmation and purity assessment of synthesized Methyl 21-hydroxyhenicosanoate would rely on standard analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm), a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons alpha to the ester carbonyl (~2.3 ppm), and a large multiplet for the long chain of methylene protons.
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¹³C NMR: Key signals would be observed for the ester carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), the carbon bearing the hydroxyl group (~63 ppm), and a series of signals for the methylene carbons of the long chain.
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Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for confirming the molecular weight and assessing purity. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 356.6, along with characteristic fragmentation patterns for long-chain fatty acid methyl esters.
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Electrospray Ionization (ESI-MS): This could also be used to confirm the molecular weight, typically observing the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band for the hydroxyl group (~3300 cm⁻¹), a strong absorption for the ester carbonyl group (~1740 cm⁻¹), and C-H stretching and bending vibrations for the long alkyl chain.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of Methyl 21-hydroxyhenicosanoate.
Biological Context and Activity
Substrate for Lactonizing Lipase
The most well-documented role of Methyl 21-hydroxyhenicosanoate is as a substrate for a specific extracellular lipase produced by Pseudomonas nov. sp. 109. This enzyme catalyzes an intramolecular transesterification reaction in anhydrous organic solvents, leading to the formation of the macrocyclic lactone, 21-docosanolide.
Based on the study by Ihara et al. (1991), a general protocol for the enzymatic lactonization can be outlined. The specific concentrations and conditions would require access to the original publication for precise details.
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Enzyme Preparation: The lactonizing lipase from Pseudomonas nov. sp. 109 is purified to homogeneity.
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Reaction Setup: A solution of Methyl 21-hydroxyhenicosanoate is prepared in an anhydrous organic solvent (e.g., hexane).
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Enzymatic Reaction: The purified lipase is added to the substrate solution, and the reaction mixture is incubated at a controlled temperature (e.g., 40°C).
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Reaction Monitoring: The progress of the reaction is monitored over time by taking aliquots and analyzing them by gas chromatography (GC) to quantify the decrease in the substrate and the formation of the lactone product.
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Product Isolation: Once the reaction is complete, the enzyme is removed (e.g., by filtration), and the solvent is evaporated. The resulting 21-docosanolide can be purified by column chromatography.
Potential Biological Significance of the Resulting Macrocyclic Lactone
While the biological activity of 21-docosanolide itself has not been extensively investigated, other macrocyclic lactones are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic properties. Given the structural similarity to other bioactive macrocycles, it is plausible that 21-docosanolide could exhibit some biological effects, although this remains to be experimentally determined.
Relationship to Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Methyl 21-hydroxyhenicosanoate belongs to the broader class of hydroxy fatty acid derivatives. A related class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), has been identified as endogenous signaling molecules with beneficial metabolic effects. These molecules have demonstrated anti-diabetic and anti-inflammatory activities. While Methyl 21-hydroxyhenicosanoate is a simpler molecule, its endogenous presence or the possibility of it being a precursor to more complex signaling lipids warrants further investigation.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the known anti-inflammatory effects of other lipid molecules, a hypothetical signaling pathway for a derivative of Methyl 21-hydroxyhenicosanoate (e.g., the free acid or its lactone) could involve the modulation of inflammatory cascades. This is a speculative pathway presented for illustrative purposes.
Caption: A hypothetical anti-inflammatory signaling pathway for a bioactive derivative.
Conclusion and Future Directions
Methyl 21-hydroxyhenicosanoate is a chemically defined omega-hydroxy fatty acid methyl ester with a confirmed role as a substrate for bacterial lactonizing lipase. While its own biological activities remain largely unexplored, its relationship to the broader class of bioactive lipids, such as FAHFAs, and the potential for its macrocyclic lactone product to exhibit biological effects, make it a molecule of interest for further research. Future studies should focus on developing a robust and scalable synthesis, comprehensive analytical characterization, and a thorough investigation of the biological activities of both Methyl 21-hydroxyhenicosanoate and its derivative, 21-docosanolide. Such research could uncover novel therapeutic applications for these long-chain fatty acid derivatives.
